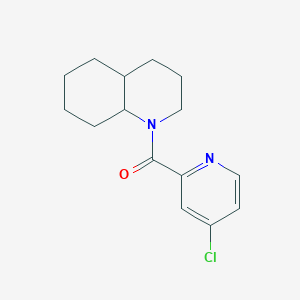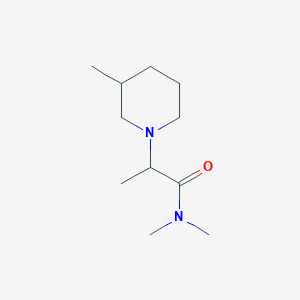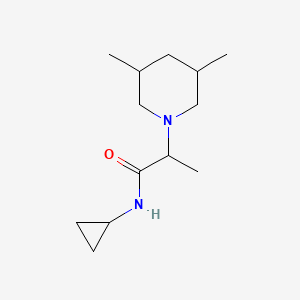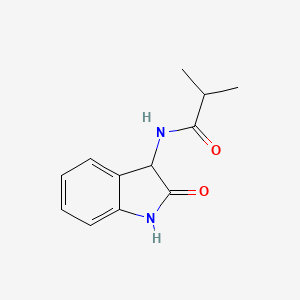![molecular formula C16H23NO2 B7516062 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone, also known as TMB-4, is a chemical compound with potential applications in scientific research. It is a synthetic compound that is structurally similar to other phenethylamines, such as amphetamines and cathinones. TMB-4 has been studied for its potential use in biochemical and physiological research, as well as for its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety-like behavior in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a useful tool for studying the mechanisms of these receptors and their role in various physiological processes. However, one limitation is that 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has only been studied in animal models, and its effects in humans are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the mechanisms of dopamine and serotonin receptors in the brain. Further research is needed to fully understand the effects of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone involves several steps. The starting material is 3-morpholin-4-ylmethylphenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,4,6-trimethylphenol in the presence of a base to form 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has been studied for its potential use in biochemical and physiological research. It has been shown to have an affinity for certain receptors in the brain, such as the dopamine transporter and the serotonin transporter. This makes it a potential tool for studying the mechanisms of these receptors and their role in various physiological processes.
Eigenschaften
IUPAC Name |
1-[2,4,6-trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-9-12(2)16(14(4)18)13(3)15(11)10-17-5-7-19-8-6-17/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORFWORTXUNWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2CCOCC2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)


